molecular formula C15H22N2 B13553835 2-(1-Benzylpiperidin-2-yl)cyclopropan-1-amine

2-(1-Benzylpiperidin-2-yl)cyclopropan-1-amine

Cat. No.: B13553835
M. Wt: 230.35 g/mol
InChI Key: NWLURKRZGZPNRI-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-2-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C15H22N2 It features a cyclopropane ring attached to a piperidine ring, which is further substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-2-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylpiperidine with cyclopropanamine in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

2-(1-Benzylpiperidin-2-yl)cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and cyclopropane-containing molecules, such as:

Uniqueness

What sets 2-(1-Benzylpiperidin-2-yl)cyclopropan-1-amine apart is its unique combination of a cyclopropane ring and a benzyl-substituted piperidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

2-(1-benzylpiperidin-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C15H22N2/c16-14-10-13(14)15-8-4-5-9-17(15)11-12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-11,16H2

InChI Key

NWLURKRZGZPNRI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2CC2N)CC3=CC=CC=C3

Origin of Product

United States

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